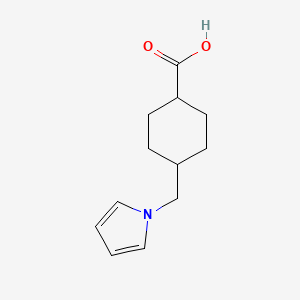
2,6-difluoro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-difluoro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzenesulfonamide, also known as compound A, is a novel sulfonamide compound that has been synthesized for research purposes. This compound has been shown to have potential applications in the field of pharmacology due to its unique structure and mechanism of action.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Research into derivatives of benzenesulfonamide, a compound structurally related to 2,6-difluoro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzenesulfonamide, has yielded compounds with potential therapeutic applications. These derivatives have been synthesized and characterized for their biological activities, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. Notably, specific compounds have demonstrated anti-inflammatory and analgesic properties without causing tissue damage in liver, kidney, colon, and brain, surpassing the effects of traditional treatments like celecoxib in some cases. Additionally, some derivatives showed modest inhibition of HCV NS5B RdRp activity, suggesting potential for development into therapeutic agents (Küçükgüzel et al., 2013).
Antimicrobial and Antifungal Activities
A study on the synthesis and antimicrobial activity of Arylazopyrazole Pyrimidone Clubbed Heterocyclic Compounds, which are structurally akin to benzenesulfonamide derivatives, demonstrated the potential of these compounds against various bacterial and fungal strains. The synthesized compounds were evaluated for their antimicrobial activity against different bacteria and fungi, highlighting the versatility of benzenesulfonamide derivatives in combating microbial infections (Sarvaiya, Gulati, & Patel, 2019).
Antidiabetic Agents
Further research into fluoropyrazolesulfonylurea and thiourea derivatives, which share a functional group with the compound of interest, showed significant antidiabetic activity. These studies involved the synthesis of various derivatives and their preliminary biological screening, revealing favorable drug-like profiles for some compounds and demonstrating their potential as leads for future drug discovery in the treatment of diabetes (Faidallah et al., 2016).
Anti-Inflammatory and Antimicrobial Agents
Research on thiazolyl and thiadiazolyl derivatives of 1H-pyrazole as anti-inflammatory and antimicrobial agents indicates the broad therapeutic potential of benzenesulfonamide derivatives. These compounds not only displayed anti-inflammatory activity but also showed selective inhibitory activity towards COX-2 enzyme, along with a superior gastrointestinal safety profile compared to indomethacin. Some derivatives also exhibited notable antibacterial activity against common pathogens like Escherichia coli and Staphylococcus aureus, suggesting their utility as dual-function therapeutic agents (Bekhit et al., 2008).
Herbicidal Activity
A unique application of N-(2-pyrazolin-1-ylformyl) benzenesulfonamides, related in function to the compound of interest, lies in their herbicidal activity. These compounds have been identified as a new group with notable post-emergence activity on dicotyledonous weed species, interfering with the biosynthesis of branched-chain amino acids and demonstrating the potential for agricultural applications (Eussen et al., 1990).
Eigenschaften
IUPAC Name |
2,6-difluoro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO3S2/c14-11-2-1-3-12(15)13(11)21(17,18)16-6-9-20-10-4-7-19-8-5-10/h1-3,10,16H,4-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWYVPBAZPTUNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNS(=O)(=O)C2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Fluoro-N-[2-methoxy-2-(2-methylphenyl)ethyl]pyrimidin-2-amine](/img/structure/B2923071.png)
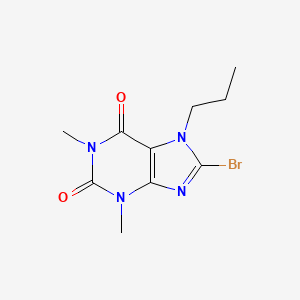
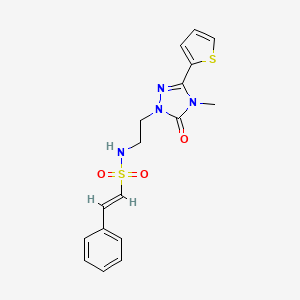
![2-[2-[(6-methoxypyridin-3-yl)carbamoyl]phenyl]acetic Acid](/img/structure/B2923074.png)
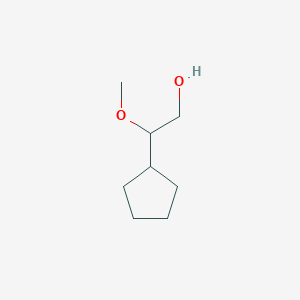
![N-(4-acetamidophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2923078.png)
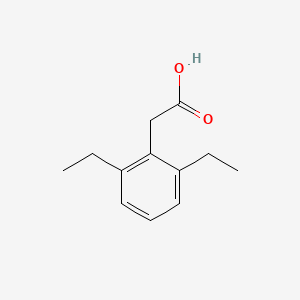
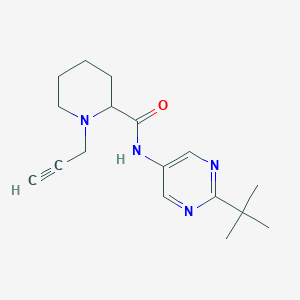
![1-[4-[[Methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B2923084.png)
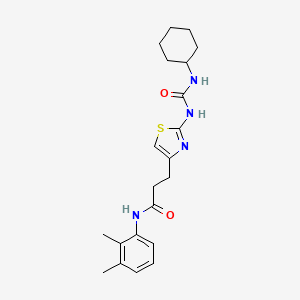
![2-cyclopropyl-N-[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2923087.png)
![Methyl 2-[(2-nitrothiophen-3-yl)amino]acetate](/img/structure/B2923088.png)
![Ethyl octahydrocyclopenta[b]pyrrole-3a-carboxylate](/img/structure/B2923090.png)
